Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Continuous flow synthesis Process chemistry Green chemistry

Pharmaceutical intermediate procurement requires exact substitution patterns. The 5-chloro substituent on this thiophene scaffold is retained in the final lornoxicam API, making non-halogenated analogs unsuitable for regulated synthesis. - **Differentiation**: Melting point 50-52°C; electronic modification alters chlorosulfonyl reactivity vs. non-chlorinated CAS 59337-92-7 - **Applications**: Lornoxicam synthesis (mandatory intermediate); Lornoxicam Impurity 10 reference standard for QC/ANDA/DMF - **Process R&D**: Demonstrated 96.9% yield in continuous flow synthesis - benchmark for sustainable chlorination

Molecular Formula C6H4Cl2O4S2
Molecular Weight 275.1 g/mol
CAS No. 158439-31-7
Cat. No. B125464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
CAS158439-31-7
Molecular FormulaC6H4Cl2O4S2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
InChIKeyGDKPWFMFFKPATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Identity & Procurement


Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 158439-31-7; molecular formula C₆H₄Cl₂O₄S₂; molecular weight 275.13 g/mol) is a heterocyclic sulfonyl chloride featuring a thiophene ring substituted with a chlorosulfonyl group at the 3-position, a methyl ester at the 2-position, and a chlorine atom at the 5-position [1]. This substitution pattern distinguishes it from non-halogenated analogs such as methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7), imparting distinct physicochemical properties and reactivity profiles [2]. The compound is primarily utilized as a key synthetic intermediate in the pharmaceutical industry, most notably in the manufacture of the anti-inflammatory agent lornoxicam and related oxicam derivatives [3].

Retained 5-chloro group required for lornoxicam API structure
Reactivity profile differs from non-halogenated analog
Suitable as a building block in oxicam derivative synthesis

Why Generic Substitution Fails


Generic substitution of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate with the more readily available non-halogenated analog, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7), is precluded by both physical and functional differences. The presence of the 5-chloro substituent significantly alters the compound's melting point (50–52 °C vs. 61–64 °C for the non-halogenated analog), affecting handling, purification, and formulation workflows . More critically, the 5-chloro group modifies the electronic environment of the thiophene ring, thereby influencing the reactivity and regioselectivity of the chlorosulfonyl moiety during nucleophilic substitution reactions . This functional divergence is not merely academic; it is a critical determinant of the compound's utility as a specific pharmaceutical intermediate, particularly in the synthesis of lornoxicam, where the 5-chloro substituent is retained in the final active pharmaceutical ingredient (API) .

Target Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Potential Substitute Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Melting point difference alters purification and handling protocols
5-Cl substituent influences sulfonyl chloride reactivity and regioselectivity

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Procurement Evidence


Continuous Flow Synthesis Yield Advantage

The target compound can be synthesized from methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate via a continuous flow chlorination process that achieves a yield of 96.9% when using a combined ferric chloride and iron powder catalyst system (molar ratio 2:1), with a reaction time that is greatly shortened compared to alternative methods [1]. This represents a substantial improvement over conventional batch chlorination methods, which for the same compound class have been reported to yield only 48.7% of the monochloro product under optimized conditions [2].

Synthetic Yield
Head-to-head
96.9% vs 48.7%
Supports process efficiency benchmarking
Continuous flow vs. batch chlorination
Continuous flow synthesis Process chemistry Green chemistry

Melting Point Differentiation vs. Non-Halogenated Analog

The melting point of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is reported as 50–52 °C . In contrast, the non-halogenated analog, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7), exhibits a significantly higher melting point range of 61–64 °C . This ~11 °C differential is a direct consequence of the 5-chloro substituent, which alters crystal lattice packing and intermolecular interactions.

Melting Point
Cross-study comparable
50–52 °C vs 61–64 °C
Enables QC identity verification and distinction from analog
~11 °C lower for target compound
Physicochemical properties Solid-state characterization Purification

Certified Reference Standard Purity for Lornoxicam Impurity 10

As a designated pharmaceutical impurity (Lornoxicam Impurity 10), the target compound is commercially available as a certified reference standard with a characterized purity of 99.53% . This level of analytical certification, compliant with regulatory guidelines for ANDA/DMF submissions, exceeds the typical purity specifications for general-purpose synthetic intermediates (e.g., 95% for methyl 3-(chlorosulfonyl)thiophene-2-carboxylate) .

Certified Purity
Reported
99.53% (ref. std.) vs 95% (gen. reagent)
Supports impurity profiling and analytical method validation
Pharmaceutical impurity reference standard grade
Pharmaceutical impurity profiling Analytical method validation Quality control

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Applications


Lornoxicam & Chlorotenoxicam API Synthesis

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a crucial building block in the multi-step synthesis of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) . The 5-chloro substituent is not merely a handle for further functionalization but is retained in the final API structure, making this compound the preferred starting material for any synthetic route aiming to produce lornoxicam or its analogs . Procurement of this specific intermediate is therefore mandatory for any organization engaged in the manufacturing or development of lornoxicam, as substitution with a non-chlorinated analog would necessitate additional, inefficient synthetic steps to install the requisite halogen.

Lornoxicam Impurity Reference Standard

Designated as Lornoxicam Impurity 10, this compound is procured by analytical and quality control (QC) laboratories as a certified reference standard for method development, method validation, and routine impurity monitoring in lornoxicam API and finished drug products . Its high certified purity (e.g., 99.53%) and comprehensive characterization data, compliant with regulatory guidelines for ANDA and DMF submissions, make it an essential tool for ensuring the safety and efficacy of lornoxicam-containing pharmaceuticals .

Continuous Flow Process Development & Green Chemistry

The demonstrated 96.9% yield for the continuous flow synthesis of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate positions this compound as a model substrate for process chemistry research focused on sustainable and efficient manufacturing methods . Organizations investing in flow chemistry technologies can leverage this specific reaction as a benchmark case study for optimizing chlorination reactions, reducing waste, and improving safety profiles compared to traditional batch processes .

Application
Selection Property
Validation Focus
Lornoxicam API intermediate synthesis
5-Chloro substituent retained in final API
Route specificity and API structural fidelity
Lornoxicam impurity reference standard
High-purity certified reference material
Impurity profiling and analytical method validation
Continuous flow process research
High-yield continuous flow protocol
Process scalability and green chemistry assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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